Estrone methyl ether, (-)-

Description

Contextualization within Steroidal Chemistry and Estrogen Analog Research

The study of steroidal compounds is a cornerstone of organic chemistry and medicinal chemistry, given their diverse and potent biological activities. (-)-Estrone methyl ether serves as a valuable model and starting material in this field. Its rigid four-ring structure is characteristic of steroids, and modifications to this scaffold allow researchers to probe structure-activity relationships.

The racemic form of estrone (B1671321) methyl ether has also been studied, revealing that it crystallizes as a lamellar conglomerate. mathnet.ru This unique crystalline structure has implications for the separation of its enantiomers, which is crucial as only the d-enantiomer possesses the desired hormonal activity. mathnet.ru

Significance as a Precursor and Research Tool in Chemical Biology

One of the most critical roles of (-)-estrone methyl ether in academic and industrial research is its function as a key intermediate in the synthesis of more complex and biologically active molecules. Notably, it is a precursor in the synthesis of mestranol (B1676317), the 3-methyl ether of ethinylestradiol, which has been a component of oral contraceptives. iiab.mewikipedia.org

Beyond its role as a synthetic precursor, (-)-estrone methyl ether and its derivatives are valuable tools in chemical biology for investigating the mechanisms of estrogen action. Researchers have synthesized various derivatives to explore their interactions with estrogen receptors (ERs) and their potential as antiestrogenic agents. For example, the synthesis of 16-arylidene derivatives of estrone and estrone methyl ether was undertaken to design compounds with potential inhibitory or antiestrogenic activity. scispace.com Similarly, the synthesis of 2,4-bis(bromomethyl)-estrone methyl ether, a bifunctional alkylating steroid, was explored for its antiestrogenic properties. nih.gov

Interestingly, while (-)-estrone methyl ether can stimulate the proliferation of estrogen-dependent breast cancer cells in vitro, it exhibits weak binding affinity for both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). caymanchem.com This highlights the complexity of estrogenic signaling and the utility of such compounds in dissecting these pathways. Photochemical studies on estrone methyl ether have also provided insights into its reactivity, showing photoepimerization and other transformations under UV irradiation. conicet.gov.ar

Physicochemical Properties of (-)-Estrone Methyl Ether

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₉H₂₄O₂ | nih.govnih.govsigmaaldrich.com |

| Molar Mass | 284.4 g/mol | nih.govnih.gov |

| Melting Point | 170.0 to 174.0 °C | chemicalbook.com |

| Solubility | Chloroform: 50 mg/mL | sigmaaldrich.com |

| Appearance | White to Dark Brown Solid | chemicalbook.com |

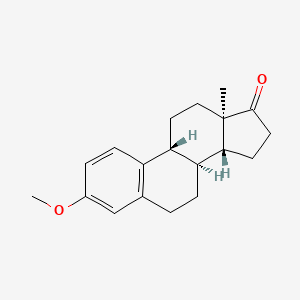

Structure

3D Structure

Properties

CAS No. |

14088-31-4 |

|---|---|

Molecular Formula |

C19H24O2 |

Molecular Weight |

284.4 g/mol |

IUPAC Name |

(8S,9R,13R,14R)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H24O2/c1-19-10-9-15-14-6-4-13(21-2)11-12(14)3-5-16(15)17(19)7-8-18(19)20/h4,6,11,15-17H,3,5,7-10H2,1-2H3/t15-,16-,17+,19+/m0/s1 |

InChI Key |

BCWWDWHFBMPLFQ-IMBTUZDBSA-N |

Isomeric SMILES |

C[C@@]12CC[C@@H]3[C@@H]([C@H]1CCC2=O)CCC4=C3C=CC(=C4)OC |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=C3C=CC(=C4)OC |

Origin of Product |

United States |

Advanced Spectroscopic and Chromatographic Characterization for Research Purity and Structure Elucidation

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Verification

High-Resolution Mass Spectrometry is a powerful technique for the precise determination of the molecular weight of Estrone (B1671321) methyl ether, (-)-, allowing for the unambiguous verification of its molecular formula, C19H24O2. wikipedia.orgsielc.com By measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, HRMS can distinguish between compounds with the same nominal mass but different elemental compositions.

The monoisotopic mass of Estrone methyl ether, (-)- is calculated to be 284.17763 atomic mass units. nih.gov Experimental determination by HRMS provides a measured value that is compared against this theoretical mass. A minimal difference between the calculated and observed mass, typically within a few parts per million (ppm), provides strong evidence for the correct elemental composition.

Below is a table summarizing the key mass spectrometry data for Estrone methyl ether, (-)-.

| Parameter | Value |

| Molecular Formula | C19H24O2 |

| Molar Mass | 284.399 g/mol |

| Monoisotopic Mass | 284.17763 Da nih.gov |

| Major Fragment Ions (m/z) | 284, 199, 160 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for the complete structural elucidation of organic molecules, including the determination of stereochemistry. For Estrone methyl ether, (-)-, both proton (¹H) and carbon-¹³ (¹³C) NMR are employed to map out the carbon-hydrogen framework and confirm the connectivity of all atoms.

Proton (¹H) NMR and Carbon (¹³C) NMR Applications

¹H NMR spectroscopy provides information about the chemical environment of each proton in the molecule. The chemical shift (δ), integration (number of protons), and multiplicity (splitting pattern) of each signal are used to assign protons to specific positions within the steroidal structure. For instance, the protons on the carbon adjacent to the ether oxygen are expected to be shifted downfield to approximately 3.4 to 4.5 ppm. libretexts.org

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and the chemical shift indicates its electronic environment. The carbon atom of the ketone group (C17) is typically observed at a significantly downfield chemical shift, often around 210 ppm. uregina.ca Aromatic carbons and the carbon of the methoxy (B1213986) group also have characteristic chemical shifts. uregina.ca

The following table presents typical ¹H and ¹³C NMR chemical shifts for key functional groups in Estrone methyl ether, (-)-.

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Methoxy (O-CH3) | ~3.7 | ~55 |

| Aromatic Protons | 6.6 - 7.2 | 110 - 160 |

| Ketone Carbon (C=O) | - | ~210 uregina.ca |

| C18 Methyl Protons | ~0.9 | ~14 |

Interpretation of NMR Data for Conformational Analysis and Stereochemistry Determination

Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), provide through-space correlations between protons that are close in proximity, which is crucial for determining the stereochemistry and preferred conformation of the molecule. researchgate.net The rigid steroid backbone of Estrone methyl ether, (-)- gives rise to specific NOE correlations that can be used to confirm the trans-fusion of the B/C and C/D rings.

For example, a NOE between the C18 methyl protons and one of the protons on the D-ring can help to establish their relative orientation. The specific stereochemistry at the chiral centers (8R, 9S, 13S, 14S) results in a unique set of NMR signals and spatial correlations that can be definitively assigned. nih.gov The conformation of the D-ring, which can influence biological activity, can also be investigated through analysis of coupling constants and NOE data. researchgate.net

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule. In Estrone methyl ether, (-)-, the most prominent and diagnostic absorption bands are those corresponding to the carbonyl group of the five-membered ring ketone and the carbon-oxygen bonds of the aromatic ether.

The C=O stretch of the ketone typically appears as a strong, sharp absorption in the region of 1720-1740 cm⁻¹. The C-O stretching vibrations of the aromatic ether give rise to two characteristic absorptions, one for the aryl-O stretch around 1250 cm⁻¹ and another for the alkyl-O stretch around 1050 cm⁻¹. libretexts.org The presence of the aromatic ring is also indicated by C=C stretching vibrations in the 1450-1600 cm⁻¹ region and C-H stretching of the sp²-hybridized carbons above 3000 cm⁻¹.

The table below summarizes the characteristic IR absorption frequencies for Estrone methyl ether, (-)-.

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1720 - 1740 | Strong |

| C-O (Aryl Ether) | ~1250 | Strong |

| C-O (Alkyl Ether) | ~1050 | Strong |

| C=C (Aromatic) | 1450 - 1600 | Medium |

| C-H (sp²) | >3000 | Medium |

| C-H (sp³) | <3000 | Medium |

Chromatographic Separation Techniques for Purity Assessment and Isomer Analysis

Chromatographic techniques are essential for assessing the purity of Estrone methyl ether, (-)- and for separating it from any potential isomers or impurities. Gas Chromatography (GC) is particularly well-suited for the analysis of volatile and thermally stable compounds like steroid derivatives.

Gas Chromatography (GC) for Mixture Analysis and Retention Time Studies

In Gas Chromatography, the sample is vaporized and transported through a column by an inert carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column. The time it takes for a compound to travel through the column is known as its retention time, which is a characteristic property under a specific set of conditions (e.g., column type, temperature program, carrier gas flow rate).

For Estrone methyl ether, (-)-, GC analysis can effectively separate it from related steroids and potential byproducts from its synthesis. cdnsciencepub.com The use of different stationary phases, such as the nonpolar SE-30 or the more polar QF-1, can provide different separation selectivities. cdnsciencepub.com The retention time of Estrone methyl ether is influenced by its volatility and its interaction with the stationary phase. cdnsciencepub.com Derivatization of related estrogens can be employed to improve their chromatographic behavior and detection. scispec.co.thnih.gov

The following table provides an example of typical GC parameters used for the analysis of steroids.

| Parameter | Condition |

| Column | SE-30 or QF-1 cdnsciencepub.com |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Ramped from an initial to a final temperature |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC) for Compound Purity and Identification

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantitative analysis of Estrone methyl ether, (-)-, offering high resolution and sensitivity for purity assessment. Reversed-phase HPLC (RP-HPLC) is a commonly employed method for this purpose.

A typical RP-HPLC method for analyzing Estrone methyl ether, (-)- utilizes a C18 stationary phase, which is a nonpolar silica-based packing material. The separation is achieved by using a polar mobile phase, which often consists of a mixture of acetonitrile (B52724) and water. sielc.com To enhance peak shape and resolution, an acid modifier such as phosphoric acid or formic acid is frequently added to the mobile phase. sielc.com For applications requiring compatibility with mass spectrometry (MS), formic acid is the preferred modifier. sielc.com

The purity of Estrone methyl ether, (-)- is often determined to be greater than or equal to 97% by HPLC analysis. sigmaaldrich.comtcichemicals.com The identification of the compound is confirmed by comparing its retention time with that of a known reference standard under identical chromatographic conditions.

Table 1: HPLC and LC-MS Parameters for Estrone Methyl Ether, (-)- Analysis

| Parameter | HPLC Method | LC-MS Method |

|---|---|---|

| Stationary Phase | Newcrom R1 (C18) | Zorbax Eclipse Plus C18 |

| Mobile Phase | Acetonitrile, Water, Phosphoric Acid (or Formic Acid for MS) | Not specified |

| Column Dimensions | Not specified | 2.1 mm x 150 mm, 3.5 µm |

| Detection | UV | ESI-QTOF Mass Spectrometry |

| Retention Time | Not specified | 10.549 min |

| Precursor Ion (m/z) | Not applicable | 285.1849 [M+H]+ |

This table presents typical parameters for the analysis of Estrone methyl ether, (-)- by HPLC and LC-MS, based on available research data.

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

Thin-Layer Chromatography (TLC) is a rapid, simple, and cost-effective chromatographic technique extensively used for monitoring the progress of chemical reactions, such as the synthesis of Estrone methyl ether, (-)-, and for the preliminary screening of its presence in reaction mixtures.

For the analysis of Estrone methyl ether, (-)- and related estrone derivatives, silica (B1680970) gel plates are commonly used as the stationary phase. The separation is based on the differential partitioning of the compounds between the stationary phase and a solvent system (mobile phase) that moves up the plate via capillary action.

Several solvent systems have been reported for the TLC analysis of estrone derivatives. For instance, a mixture of petroleum benzine (40-60°C) and acetone (B3395972) in an 80:20 (v/v) ratio has been used for the separation of estrone derivatives on HPTLC CN F254s plates. merckmillipore.com Another effective developing agent for separating various estrogen compounds is a mixture of benzene, ether, and glacial acetic acid in a 50:30:0.5 (v/v/v) ratio. mdpi.com In the context of monitoring reactions involving derivatives of estrone methyl ether, solvent systems such as tert-butyl methyl ether/light petroleum (50:50 v/v) and dichloromethane (B109758) have been utilized. researchgate.net

Visualization of the separated spots on the TLC plate is typically achieved under UV light (254 nm or 366 nm), as the aromatic ring in Estrone methyl ether, (-)- allows for UV absorption, appearing as dark spots on a fluorescent background. merckmillipore.commdpi.com For enhanced detection, spray reagents can be employed. A solution of MnCl2 in sulfuric acid, followed by heating, is one such method. merckmillipore.com

During reaction monitoring, a sample of the reaction mixture is spotted on the TLC plate alongside the starting material. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product (Estrone methyl ether, (-)-) indicate the progression of the reaction. The relative mobility of the spots, quantified by the retention factor (Rf value), helps in identifying the compounds.

Table 2: TLC Systems for the Analysis of Estrone Derivatives

| Stationary Phase | Mobile Phase (v/v) | Detection Method | Application |

|---|---|---|---|

| HPTLC CN F254s | Petroleum benzine (40-60°C)/acetone (80:20) | MnCl2-sulfuric acid spray, heat, UV (366 nm) | Separation of estrone derivatives |

| Silica Gel GF254 | Benzene/ether/glacial acetic acid (50:30:0.5) | UV light (254 nm) | Separation of estrogen preparations |

| Silica Gel G | tert-Butyl methyl ether/light petroleum (50:50) | Phosphomolybdic acid spray | Monitoring reactions of estrone derivatives |

| Silica Gel G | Dichloromethane | Phosphomolybdic acid spray | Monitoring reactions of estrone derivatives |

This table summarizes various TLC systems that can be applied to the analysis of Estrone methyl ether, (-)- and its derivatives, based on published research.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the chemical behavior of (-)-Estrone methyl ether. These ab initio and density functional theory methods allow for a detailed analysis of the molecule's properties.

Density Functional Theory (DFT) has become a principal method for studying the structural and electronic properties of steroid hormones due to its favorable balance of computational cost and accuracy. wikipedia.org For estrogens like estrone (B1671321), DFT calculations are employed to predict molecular properties and chemical behavior. wikipedia.orgsielc.com The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional, combined with basis sets such as 6-31G(d), is commonly used for these types of investigations.

Studies on the parent compound, estrone, have utilized DFT to determine electron density and electrostatic potential distributions, which were then compared with experimental X-ray diffraction data. researchgate.net Such analyses provide a detailed picture of the chemical bonding and aromaticity of the A-ring. researchgate.net For (-)-Estrone methyl ether, the addition of the methyl group at the C3 position influences the electron distribution in the phenolic A-ring, a feature that can be precisely modeled using DFT. These calculations are crucial for understanding how methylation impacts the molecule's estrogenic activity and metabolic stability.

Furthermore, DFT is instrumental in studying reaction mechanisms. For instance, investigations into the reactivity of estrogen metabolites, such as the 3,4-quinones of estrone, with biological nucleophiles like guanine (B1146940), have been performed at the B3LYP/6-31G(d) level of theory. nih.gov These studies calculate the reaction free energies to assess the likelihood of adduct formation, which is a critical step in understanding potential carcinogenicity. nih.gov The obtained molecular descriptors from DFT also help in determining the degradability of these hormones by chemical oxidizers like ozone and hydroxyl radicals. wikipedia.org

| Parameter | Significance in DFT Studies of (-)-Estrone Methyl Ether | Relevant Findings for Estrogens |

| Optimized Geometry | Predicts the most stable 3D structure, including bond lengths and angles. | DFT calculations on estrone have produced geometries that compare well with X-ray crystallography data. researchgate.net |

| Electron Density | Maps the distribution of electrons, highlighting areas of high and low density. | Analysis reveals the aromatic character of Ring A and the nature of covalent bonds throughout the steroid. researchgate.net |

| Frontier Orbitals (HOMO/LUMO) | The Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate regions susceptible to electrophilic and nucleophilic attack, respectively. | The energy of frontier orbitals is correlated with the estrogenic activity of hormones. wikipedia.orgsielc.com |

| Reaction Free Energy | Calculates the thermodynamic feasibility of a chemical reaction, such as adduct formation with DNA bases. | Studies on estrone quinones show the feasibility of reactions with guanine, providing insight into genotoxicity mechanisms. nih.gov |

Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it does not account for electron correlation as comprehensively as post-HF methods or DFT, it provides valuable insights, particularly for ground-state properties and systems where electron correlation is less critical.

In the context of (-)-Estrone methyl ether, HF calculations can be used to obtain a baseline understanding of its electronic structure and molecular orbitals. The method is particularly useful for studying radical species. For example, the formation of a phenoxy free radical from the A-ring of an estrogen derivative is a key step in certain metabolic activation pathways. Unrestricted Hartree-Fock (UHF) is a variant of the HF method specifically designed to handle open-shell systems like free radicals, allowing for the calculation of their electronic structure and spin density distribution. This information is vital for understanding the subsequent reactions these radicals might undergo, including oxidative damage to cellular macromolecules.

While specific Hartree-Fock studies focusing solely on (-)-Estrone methyl ether are not extensively documented in the literature, the principles of the method are broadly applied to organic molecules of similar complexity to investigate fundamental electronic properties.

The biological activity of steroid hormones is intrinsically linked to their three-dimensional shape. Conformational analysis of (-)-Estrone methyl ether and its derivatives is essential to understand how they fit into receptor binding pockets. The tetracyclic core of the estrane (B1239764) skeleton is rigid, but the D-ring and various substituents can exhibit conformational flexibility.

Molecular Electrostatic Potential (MEP) mapping is a crucial computational tool for visualizing the charge distribution of a molecule and predicting its reactive behavior. The MEP map illustrates regions of positive, negative, and neutral electrostatic potential on the molecule's electron density surface.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In (-)-Estrone methyl ether, the most negative regions are expected around the carbonyl oxygen at C17 and the ether oxygen at C3. These sites are potential hydrogen bond acceptors.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. For estrogens, positive potentials are often found near the hydrogen atoms of the steroid backbone. researchgate.net

Neutral Regions (Green): These areas represent nonpolar surfaces, such as the hydrocarbon skeleton.

Electron density analysis, often performed using the Quantum Theory of Atoms in Molecules (AIM), provides a quantitative description of chemical bonding. researchgate.net Studies on estrone have used AIM to characterize bond critical points and identify interesting intramolecular interactions, such as stabilizing hydrogen-hydrogen bonds. researchgate.net For (-)-Estrone methyl ether, this analysis can quantify the electronic effect of the 3-methoxy group on the aromaticity and reactivity of the A-ring.

Theoretical chemistry offers a window into the mechanisms by which estrogens and their metabolites may exert genotoxic effects. A critical reaction is the formation of covalent adducts with DNA bases. The catechol metabolites of estrogens can be oxidized to highly reactive quinones, which are electrophiles that can react with nucleophilic sites on DNA, with guanine being a primary target.

Computational studies have investigated the reaction between the 3,4-quinone of estrone and guanine. nih.gov Using DFT (B3LYP/6-31G(d)), researchers have calculated the thermodynamics of the Michael addition reaction. nih.gov These calculations help to understand why certain adducts are formed preferentially and provide a molecular-level explanation for the observed genotoxicity of estrogen metabolites. nih.gov Although these studies focus on the reactive quinone metabolite rather than (-)-Estrone methyl ether itself, they underscore the power of theoretical methods to predict the reactivity of related compounds and elucidate potential mechanisms of toxicity. nih.gov

Molecular Docking Investigations of Receptor Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is extensively used to understand the structure-activity relationships of steroid hormones and their derivatives, including (-)-Estrone methyl ether, with various protein targets.

The primary targets for estrogenic compounds are the estrogen receptors, ERα and ERβ. Docking studies of estrone derivatives into the ligand-binding domain of ERα can reveal key interactions responsible for binding affinity and agonist or antagonist activity. Essential interactions often include:

Hydrogen Bonds: The phenolic hydroxyl group of natural estrogens like estradiol (B170435) is a critical hydrogen bond donor/acceptor. For (-)-Estrone methyl ether, the ether oxygen at C3 can act as a hydrogen bond acceptor, while the carbonyl oxygen at C17 can also participate in hydrogen bonding. Docking simulations can predict the specific amino acid residues involved, such as Glu353 and Arg394 in ERα.

Hydrophobic Interactions: The rigid, nonpolar steroid core fits into a hydrophobic pocket within the receptor, establishing van der Waals interactions with nonpolar amino acid residues like Leu346, Ala350, and Leu391.

Beyond estrogen receptors, docking has been used to study the interaction of estrone derivatives with enzymes involved in steroid metabolism, such as 17β-hydroxysteroid dehydrogenase (17β-HSD) and aromatase. For example, molecular docking of estrone-coumarin hybrids has been used to predict their binding modes as potential inhibitors of these enzymes, which are important targets in hormone-dependent breast cancer. These studies show that the steroidal portion of the molecule establishes important interactions within the enzyme's catalytic site.

| Receptor/Enzyme Target | Key Interacting Residues (Examples) | Significance for (-)-Estrone Methyl Ether |

| Estrogen Receptor α (ERα) | Glu353, Arg394, His524, Leu346, Ala350 | Understanding the molecular basis of its estrogenic activity and how methylation at C3 affects receptor affinity. |

| 17β-Hydroxysteroid Dehydrogenase (17β-HSD) | Tyr155, Ser142 | Investigating its role as a substrate or potential inhibitor of the enzyme that interconverts estrone and estradiol. |

| Aromatase | Met374, Phe221 | Exploring potential inhibitory activity on the enzyme responsible for estrogen biosynthesis. |

Binding Affinity Predictions for Estrogen Receptors (ERα, ERβ)

Computational models and in vitro assays have been employed to predict and determine the binding affinity of estrone methyl ether for the two main estrogen receptor subtypes, ERα and ERβ. The affinity for these receptors is a key determinant of its potential estrogenic activity.

Studies on D-homoestrone derivatives, including the 3-methoxy variant, have indicated that while these compounds are recognized by the estrogen receptor, their relative binding affinities (RBAs) are generally lower than that of the primary endogenous estrogen, 17β-estradiol nih.govresearchgate.net. One report quantifies the relative binding affinity of estrone 3-methyl ether for ERα as 0.145, relative to a standard. However, other findings present a contrasting view, suggesting it lacks significant binding activity for either ERα or ERβ, with reported IC50 values greater than 100 µM.

| Compound | Receptor | Binding Affinity Metric | Value | Reference Compound |

| Estrone methyl ether, (-)- | ERα | Relative Binding Affinity (RBA) | 0.145 | Estradiol |

| Estrone methyl ether, (-)- | ERα | IC50 | >100 µM | - |

| Estrone methyl ether, (-)- | ERβ | IC50 | >100 µM | - |

This table presents predicted and experimentally determined binding affinities from various computational and in vitro studies. The discrepancies in reported values are discussed in section 4.2.3.

Ligand-Protein Interaction Profiling for Diverse Biological Targets

Beyond its interaction with estrogen receptors, computational methods have been used to explore the potential interaction of estrone methyl ether and its derivatives with other biological targets implicated in various cellular processes.

Tubulin: The microtubule system is a significant target in cancer therapy. While direct computational docking studies for estrone methyl ether on tubulin are not extensively reported, research on related core-modified estrone derivatives has been conducted. Some 13α-estrone derivatives, for example, have been shown to inhibit tubulin polymerization, and computational simulations have been used to understand the mechanism of action researchgate.net. These studies suggest that the steroidal scaffold can be a basis for developing compounds that interact with the tubulin system researchgate.net.

EGFR and VEGFR-2: The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) are key tyrosine kinases involved in cancer cell proliferation and angiogenesis. The simultaneous blockade of both EGFR and VEGFR-2 signaling pathways is an attractive strategy in cancer therapy nih.gov. While many estrogen derivatives have been noted for their anticancer activities, specific molecular docking and interaction profiling of estrone methyl ether with EGFR and VEGFR-2 are not prominently featured in the reviewed literature nih.govresearchgate.netnih.gov. Computational studies in this area tend to focus on newly designed dual inhibitors rather than existing steroidal compounds nih.govnih.gov.

Steroid Sulfatase (STS) and 17β-Hydroxysteroid Dehydrogenase Type 1 (17β-HSD1): These enzymes are crucial in the biosynthesis of potent estrogens. STS converts inactive estrone sulfate (B86663) to estrone, and 17β-HSD1 subsequently converts estrone to the highly potent estradiol. Consequently, inhibitors of these enzymes are of significant therapeutic interest. While estrone methyl ether itself is not typically highlighted as a lead inhibitor, the estrone scaffold is a common foundation for the design of inhibitors for both STS and 17β-HSD1. Computational and medicinal chemistry studies often focus on derivatives of estrone to enhance inhibitory potency and selectivity.

| Target Protein | Interaction Type | Findings Summary |

| Tubulin | Inhibition of Polymerization | Studies on related estrone derivatives show effects on tubulin polymerization; direct computational data for estrone methyl ether is limited researchgate.net. |

| EGFR | Inhibition | General anticancer activity noted for some estrogen derivatives; specific interaction profiling for estrone methyl ether is not widely reported researchgate.net. |

| VEGFR-2 | Inhibition | Dual inhibitors are a focus of research, but specific docking studies involving estrone methyl ether are scarce nih.govsemanticscholar.org. |

| Steroid Sulfatase (STS) | Inhibition | The estrone scaffold is used to design inhibitors; focus is on derivatives, not the methyl ether itself. |

| 17β-HSD1 | Inhibition | The estrone structure is a key template for developing inhibitors to block estradiol synthesis. |

Reported Variations and Discrepancies in Receptor Binding Profiles

A notable aspect of the computational and experimental data for estrone methyl ether is the presence of variations and discrepancies in its reported estrogen receptor binding profile. As mentioned previously, one study reports a measurable, though low, relative binding affinity for ERα. In contrast, another study indicates a lack of significant binding to either ERα or ERβ.

This discrepancy may arise from different experimental conditions, assay types (e.g., whole-cell vs. cytosol preparations), or the specific computational models and scoring functions used in predictive studies. Paradoxically, despite reports of low or negligible receptor binding, estrone methyl ether has been observed to stimulate the proliferation of estrogen-dependent MCF-7 breast cancer cells in vitro. This suggests that its biological activity might be mediated through mechanisms other than direct, high-affinity binding to nuclear estrogen receptors, or that it may undergo metabolic activation to a more potent compound within the cell.

Molecular Dynamics (MD) Simulations for Conformational Space and Ligand-Protein Complex Stability

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into the conformational flexibility of ligands and the stability of ligand-protein complexes.

While specific MD simulation studies focusing exclusively on the estrone methyl ether-estrogen receptor complex are not widely documented, extensive simulations have been performed on the estrogen receptor α (ERα) ligand-binding domain (LBD) with its natural agonist, estradiol, and various antagonists nih.govnih.govnsf.gov. These studies reveal that the binding of a ligand induces significant conformational changes in the receptor. Agonist binding, like with estradiol, tends to stabilize an "active" conformation, creating a stable binding surface for co-activator proteins nih.govnsf.gov. In contrast, antagonist binding often results in increased dynamic fluctuations and stabilizes a different conformation that prevents co-activator binding nih.govnsf.gov. These general principles from MD simulations of ERα are crucial for understanding how any ligand, including estrone methyl ether, might influence the receptor's structure and function.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Estrone Methyl Ether Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

QSAR studies have been applied to large sets of estrogen receptor ligands to identify key structural features that govern binding affinity u-tokyo.ac.jpresearchgate.netnih.govbiointerfaceresearch.com. These models often highlight the importance of specific physicochemical properties. For instance, in some series of estradiol derivatives, molar refractivity (MR), a measure of molecular volume, has been found to be a key parameter, suggesting that the receptor has a limited tolerance for steric bulk at certain positions u-tokyo.ac.jp. Notably, many QSAR equations for estrogen receptor binding show a lack of a positive correlation with hydrophobicity, which is surprising given the hydrophobic nature of the ligand-binding pocket u-tokyo.ac.jp. While these are general findings for the class of estrogenic compounds, specific QSAR models that focus on a series of estrone methyl ether derivatives are less common in the literature. Such studies are essential for the rational design of new analogs with tailored activities.

Theoretical Studies on Photoreaction Mechanisms (e.g., Norrish Type I)

Theoretical studies have been instrumental in elucidating the photochemical behavior of estrone methyl ether. Direct irradiation of ketones can lead to specific photoreactions, and computational chemistry helps to map the underlying potential energy surfaces and reaction pathways.

It has been demonstrated through mechanistic studies that the direct irradiation of estrone 3-methyl ether induces a photoepimerization of the methyl group at the C-13 position. This transformation proceeds via a Norrish Type I reaction mechanism researcher.life. This type of reaction involves the homolytic cleavage of the α-carbon-carbon bond adjacent to the carbonyl group in the D-ring of the steroid. Further theoretical and experimental work, including quenching and photosensitization experiments, has confirmed that this photoepimerization occurs from the triplet excited state (T1) of the molecule.

Preclinical Biological Investigations and Mechanistic Research

In Vitro Studies on Estrogen Receptor (ER) Binding and Modulation

The interaction of Estrone (B1671321) methyl ether with estrogen receptors (ERs), specifically the alpha (ERα) and beta (ERβ) subtypes, has been a subject of preclinical investigation to determine its direct binding capacity. Research data presents a nuanced profile, suggesting that its binding affinity is minimal, particularly when compared to the primary endogenous estrogen, estradiol (B170435).

| Compound | Receptor Subtype | Binding Affinity Metric | Value | Source |

|---|---|---|---|---|

| (+)-Estrone methyl ether | ERα | IC50 | >100 μM | caymanchem.com |

| (+)-Estrone methyl ether | ERβ | IC50 | >100 μM | caymanchem.com |

| Estrone methyl ether (enantiomer not specified) | ERα | Relative Binding Affinity (RBA) | 0.145% | wikipedia.orgwikipedia.org |

Given the demonstrably low to negligible binding affinity of Estrone methyl ether for ERα and ERβ, it is not considered a direct activator of classical ligand-dependent nuclear transactivation pathways. caymanchem.com These pathways are typically initiated when a ligand binds to a nuclear receptor, causing a conformational change, dimerization, and subsequent binding to specific DNA sequences known as estrogen response elements (EREs) to regulate gene transcription. wikipedia.org Since Estrone methyl ether does not bind effectively to ERs, it is unlikely to initiate this cascade directly. caymanchem.com

However, in cellular systems, (+)-Estrone methyl ether has been observed to stimulate the proliferation of estrogen-dependent MCF-7 breast cancer cells at concentrations ranging from 0.16 to 20 μM. caymanchem.com This biological activity, occurring in the absence of significant receptor binding, strongly suggests that the compound's effects on gene transcription are indirect. caymanchem.com The prevailing hypothesis is that Estrone methyl ether functions as a prodrug, undergoing intracellular metabolism to a more biologically active estrogen, such as estrone or estradiol, which can then effectively bind to ERs and initiate nuclear transactivation. caymanchem.comnih.gov

Enzymatic Modulation and Metabolic Pathways in Research Models

The metabolic fate and activity of Estrone methyl ether are influenced by its interaction with key steroid-modifying enzymes.

17β-Hydroxysteroid Dehydrogenases (17β-HSDs): These enzymes are crucial for regulating the local balance between weakly active estrogens like estrone (E1) and the highly potent estradiol (E2). mdpi.com Specifically, 17β-HSD type 1 (17β-HSD1) catalyzes the conversion of E1 to E2, a critical step in estrogen activation in peripheral tissues. mdpi.comnih.govnih.gov Research into estrone derivatives has shown that modifications at the 3-position can influence the activity of this enzyme. For instance, a specific estrone-ether derivative demonstrated inhibitory activity against 17β-HSD1 in T-47D breast cancer cells, with an IC50 of 0.31 μM. mdpi.com This indicates that compounds structurally similar to Estrone methyl ether can interact with and potentially modulate the activity of 17β-HSDs.

Steroid Sulfatase (STS): This enzyme plays a pivotal role in the "sulfatase pathway" by hydrolyzing biologically inactive steroid sulfates, such as estrone sulfate (B86663) (E1S), into active steroids like estrone. nih.govwikipedia.orgfrontiersin.org This pathway is a significant source of active estrogens in hormone-dependent tissues. nih.govfrontiersin.org Derivatives of estrone are actively investigated as inhibitors of STS for therapeutic purposes. researchgate.netclemson.edu For example, estrone-3-methylthiophosphonate (B1239339) has been shown to be a competitive inhibitor of estrone sulfatase. researchgate.net While direct studies on Estrone methyl ether are limited, the focus on 3-substituted estrone analogs as STS modulators suggests a potential area of interaction.

If Estrone methyl ether is demethylated to estrone, it enters the mainstream estrogen metabolic pathway. A primary route of estrogen metabolism involves hydroxylation by cytochrome P450 enzymes to form catechol estrogens, such as 2-hydroxyestrone. nih.gov These catechol estrogens are then subject to O-methylation by the enzyme Catechol-O-methyltransferase (COMT), leading to the formation of methoxyestrogens, including 2-methoxyestrone. nih.govmetabolomicsworkbench.org

The methylation of catechol estrogens is considered a detoxification step, as it prevents their conversion into reactive quinones that can cause oxidative DNA damage. nih.gov Therefore, by being metabolized into estrone, Estrone methyl ether can indirectly influence the levels of various downstream metabolites, including hydroxylated estrogens and their subsequent catechol methyl ether forms. nih.gov

The concept of Estrone methyl ether acting as a prodrug is strongly supported by preclinical evidence. A prodrug is an inactive or less active compound that is metabolized in the body into a pharmacologically active agent. The key observation supporting this potential is that (+)-Estrone methyl ether stimulates the proliferation of estrogen-dependent MCF-7 cells, a hallmark of estrogenic activity, despite its inability to bind effectively to estrogen receptors. caymanchem.com

This biological action strongly implies that Estrone methyl ether enters the cell and is then converted by intracellular enzymes—likely through O-demethylation—into estrone. Estrone can then be further converted by 17β-HSD1 to the potent estradiol. mdpi.comnih.gov These active metabolites can then bind to estrogen receptors and elicit a biological response. This strategy of modifying the 3-hydroxyl group of an estrogen to create a prodrug has been explored with other derivatives, such as estrogen sulfamates, which are known to be converted to their parent estrogens systemically. nih.gov This metabolic activation pathway allows for the compound to exert estrogenic effects without being a direct ligand for the estrogen receptor itself.

Cellular Mechanisms in Preclinical Research Models

Preclinical investigations into Estrone Methyl Ether, (-)- and its analogs have uncovered several cellular mechanisms through which these compounds exert their biological effects. Research has primarily focused on their potential as anticancer agents, exploring their impact on cell proliferation, the cell cycle, and apoptosis in various cancer cell lines.

Proliferation Studies in Estrogen-Dependent Cell Lines (e.g., MCF-7)

The effects of estrone and its derivatives on the proliferation of estrogen-dependent breast cancer cells, such as the MCF-7 cell line, are complex and highly dependent on their specific chemical structures. While the parent hormone estrone can promote proliferation in these cells, certain metabolites and synthetic derivatives exhibit inhibitory effects. nih.govmdpi.com

For instance, hydroxylation of estrone at the C2 position has been shown to weaken its estrogenic effect, leading to the inhibition of cancer cell proliferation. nih.gov In contrast, other metabolites may enhance tumor growth. mdpi.com This highlights the critical role of metabolic pathways in modulating the biological activity of steroidal compounds.

Significantly, the introduction of specific chemical moieties, such as a sulfamate (B1201201) group, can transform an estrone derivative into a potent inhibitor of cell growth. Sulfamoylated estrone derivatives, including 2-methoxyestrone-3-O-sulfamate (2-MeOEMATE) and 2-ethylestrone-3-O-sulfamate (2-EtEMATE), have been demonstrated to potently inhibit the growth of a panel of both estrogen receptor-positive (like MCF-7) and estrogen receptor-negative breast cancer cell lines. nih.gov The inhibitory potency of these sulfamoylated derivatives was found to be more than 10-fold greater than their non-sulfamoylated parent compounds. nih.gov

Investigations into Anti-proliferative and Cytotoxic Activities of Derivatives

A wide range of derivatives based on the estrone scaffold have been synthesized and evaluated for their anti-proliferative and cytotoxic activities against various human cancer cell lines. These studies have identified several promising compounds with potent growth-inhibitory effects.

Modifications to the D-ring of the steroid nucleus, such as expansion to a D-homoestrone structure, have yielded compounds with significant cytostatic effects. Normal D-homoestrone, for example, demonstrated a potent effect on HeLa cells with an IC₅₀ value of 5.5 μM. nih.gov Other research has explored the impact of 13α-estrone derivatives, which often exhibit reduced estrogenic activity but promising anti-proliferative properties. researchgate.netmdpi.comnih.gov For instance, a quinoline (B57606) derivative of 13α-estrone showed substantial antiproliferative activity against MCF-7 and HeLa cell lines, with low micromolar IC₅₀ values. mdpi.com

The introduction of oxime ether functionalities at the C-16 position has also been a fruitful strategy, leading to compounds with cytotoxic effects against cervical (HeLa), breast (MCF7), and skin (A431) carcinoma cells. nih.gov Similarly, sulfamoylated estrone analogs have demonstrated cytotoxicity in MCF-7 and MDA-MB-231 breast cancer cells, as well as SNO and HeLa cells. nih.gov

The table below summarizes the anti-proliferative activity of selected estrone methyl ether derivatives.

| Derivative Class | Specific Compound | Cell Line(s) | Reported Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| D-Homoestrone | Normal D-homoestrone | HeLa | 5.5 μM | nih.gov |

| 13α-Estrone Diaryl Ether | Quinoline derivative | HeLa | 5.53 µM | mdpi.com |

| 13α-Estrane | Derivative 4_2Cl | COV362 (ovarian) | 3.6 μM | researchgate.netnih.gov |

| 13α-Estrane | Derivative 4_2Cl | Ishikawa (endometrial) | 17.9 μM | researchgate.netnih.gov |

| Sulfamoylated Estrone | Compound C9 | MCF-7, MDA-MB-231, SNO, HeLa | 110 - 160 nM | nih.gov |

| Sulfamoylated Estrone | Compound C12 | MCF-7, MDA-MB-231, SNO, HeLa | 180 - 220 nM | nih.gov |

| Δ⁹,¹¹-Estrone Oxime | Compound 11 | LNCaP (prostate) | 3.59 µM | semanticscholar.org |

Effects on Tubulin Polymerization, Colchicine Binding, and Angiogenesis in In Vitro Assays

A primary mechanism underlying the anticancer activity of many estrone derivatives is the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton involved in cell division, and agents that interfere with their function are potent antimitotics.

Several estrone derivatives, particularly sulfamoylated analogs like 2-MeOEMATE and 2-EtEMATE, have been identified as antimicrotubule agents. nih.gov These compounds inhibit tubulin polymerization, a critical step in microtubule formation. nih.gov Further investigations have shown that some estrone analogs exert their effects by interacting with the colchicine-binding site on β-tubulin. nih.gov The binding of these compounds to this site prevents the proper assembly of microtubules, leading to mitotic arrest and cell death. nih.gov Computational docking studies have confirmed that certain diaryl ether derivatives of 13α-estrone interact significantly with the taxoid binding site of tubulin, further supporting the role of microtubule disruption. mdpi.com

In addition to their effects on tubulin, certain estrone methyl ether analogs have demonstrated anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Sulfamoylated derivatives of 2-methoxyestradiol (B1684026) and 2-ethylestradiol have been shown to be potent inhibitors of human umbilical vein endothelial cell (HUVEC) proliferation, with IC₅₀ values in the nanomolar range. nih.gov In co-culture models designed to mimic the formation of vascular networks, these compounds almost completely abolished the formation of tubule structures, indicating strong anti-angiogenic potential. nih.gov

Cell Cycle Analysis and Apoptosis Induction in Cell Culture Models

By disrupting microtubule function, many cytotoxic estrone derivatives effectively halt the cell cycle, primarily at the G2/M phase, which corresponds to mitosis. This G2/M arrest is a common characteristic of agents that interfere with mitotic spindle formation. nih.govnih.govnih.govmdpi.com Flow cytometry analysis of cells treated with these compounds consistently shows a significant increase in the population of cells in the G2/M phase. nih.govnih.gov

Prolonged mitotic arrest typically triggers apoptosis, or programmed cell death. Numerous studies have confirmed that derivatives of estrone methyl ether are potent inducers of apoptosis. Evidence for apoptosis includes morphological changes like DNA condensation and nuclear fragmentation, an increase in the subG1 cell population in flow cytometry assays, and the activation of key executioner enzymes like caspase-3. nih.govnih.govnih.govsemanticscholar.org For example, treatment of HeLa cells with D-homoestrone led to cell cycle arrest at the G2/M phase, a subsequent increase in the subG1 fraction, and a significant increase in caspase-3 activity, confirming the induction of apoptosis. nih.gov Similarly, estrone-16-oxime analogs were also found to activate caspase-3. nih.gov

The table below summarizes findings on cell cycle arrest and apoptosis for various estrone derivatives.

| Derivative Class/Compound | Effect on Cell Cycle | Apoptosis Induction | Reference |

|---|---|---|---|

| Normal D-homoestrone | Arrest at G2/M phase | Confirmed by subG1 increase and caspase-3 activation | nih.gov |

| Estrone-16-oxime ethers | Disturbance observed (G1 arrest in some cases) | Confirmed by caspase-3 activation | nih.govsemanticscholar.org |

| Sulfamoylated estrones (2-MeOEMATE, 2-EtEMATE) | Arrest at G2/M phase | Confirmed | nih.gov |

| Sulfamoylated estrones (C9, C12) | Increase in G2/M fraction | Confirmed by increase in subG1 fraction | nih.gov |

| Δ⁹,¹¹-Estrone oxime | Arrest at G2/M phase (in LNCaP cells) | Confirmed by nuclear condensation and fragmentation | semanticscholar.orgmdpi.com |

| Estrone Heterodimer (Compound 12) | Blockade in G2/M phase | Pronounced proapoptotic effect observed | mdpi.com |

Structure-Activity Relationship (SAR) Studies of Estrone Methyl Ether Analogs

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of lead compounds. For estrone methyl ether analogs, SAR studies have provided valuable insights into the structural features required for potent anti-proliferative and cytotoxic effects.

The fundamental estrane (B1239764) skeleton is a key starting point, but its biological activity is highly dependent on its substitution pattern and stereochemistry. researchgate.net

A-Ring Modifications : The phenolic A-ring is a critical feature. The 3-hydroxyl group is generally considered essential for estrogenic activity. uomustansiriyah.edu.iq However, for anti-cancer activity, modifications at this position are beneficial. Etherification at the C-3 position, as in estrone methyl ether, is a common starting point for derivatization. Attaching larger groups, such as N-benzyltriazolylmethoxy moieties, to the C-3 oxygen has been shown to produce compounds more potent than their 3-hydroxy or simple 3-ether counterparts. nih.gov

Sulfamoylation : The addition of a sulfamate group at the C-3 position dramatically increases anti-proliferative potency, as seen in derivatives like 2-MeOEMATE. nih.gov This modification is thought to enhance bioavailability and may also contribute to the compound's mechanism of action.

C-13 Stereochemistry : Inversion of the stereocenter at C-13 from the natural β-configuration to the α-configuration substantially reduces estrogenic activity. mdpi.com This is a desirable feature for developing anti-cancer agents to avoid hormone-related side effects. These 13α-estrone derivatives have proven to be a promising class of compounds with significant enzyme inhibitory and/or anti-proliferative properties. researchgate.netmdpi.com

D-Ring Modifications : Changes to the five-membered D-ring also significantly impact activity. The creation of D-homo analogs (a six-membered D-ring) can lead to potent cytostatic compounds. nih.gov Modifications at the C-17 position are also important. A series of 17-modified analogs of 2-methoxyestradiol were found to have improved anti-proliferative and anti-angiogenic activity and better metabolic stability compared to the parent compound. nih.gov

Halogenation : The introduction of halogen atoms at the C-2 and/or C-4 positions of the A-ring in certain estrane derivatives has been found to increase their selectivity for endometrial cancer cells. researchgate.netnih.gov

Analytical Methodologies for Quantitative Research in Biological Matrices

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Approaches

LC-MS/MS has become the preferred technique for quantifying steroids in biological fluids due to its high specificity, sensitivity, and throughput. chromatographyonline.comoup.com The approach combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. For a compound like Estrone (B1671321) methyl ether, (-)-, this allows for its isolation from other structurally similar steroids and matrix components before its precise measurement.

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a tandem mass spectrometry scan mode that provides exceptional sensitivity and selectivity for quantitative analysis. wikipedia.orgnih.govomicsonline.org In an SRM experiment, the first quadrupole of a triple quadrupole mass spectrometer is set to select the precursor ion (the ionized molecule of interest, in this case, Estrone methyl ether, (-)-), which is then fragmented in the collision cell (the second quadrupole). The third quadrupole is then set to select a specific, characteristic fragment ion, which is subsequently detected. nih.govomicsonline.org

This process of monitoring a specific precursor-to-product ion "transition" filters out chemical noise and interferences, significantly enhancing the signal-to-noise ratio. nih.gov For the analysis of Estrone methyl ether, (-)-, a unique transition would be established to ensure specificity. While a library of validated transitions for this specific compound is not widely published, the methodology for developing one is well-established. It involves optimizing collision energy to achieve the most abundant and stable fragment ion for quantification. A second, less intense transition is often monitored for confirmation. nih.gov

Table 1: Hypothetical LC-MS/MS SRM Parameters for Estrone methyl ether, (-)-

| Parameter | Value | Purpose |

| Precursor Ion (Q1) | m/z 285.4 | Selection of the protonated molecular ion [M+H]⁺ of Estrone methyl ether. |

| Product Ion (Q3) - Quantifier | To be determined | The most intense and stable fragment ion used for quantification. |

| Product Ion (Q3) - Qualifier | To be determined | A second fragment ion used for identity confirmation. |

| Collision Energy (CE) | Optimized experimentally | Energy applied to induce fragmentation of the precursor ion. |

| Dwell Time | ~50-100 ms | The time spent acquiring data for a specific SRM transition. |

The ionization efficiency of steroids in mass spectrometry can be a limiting factor for sensitivity. Derivatization is a chemical modification strategy used to introduce a functional group onto the analyte that is more readily ionized, thereby enhancing the analytical signal. nih.govnih.govresearchgate.net For many estrogens, such as estrone and estradiol (B170435), derivatization with reagents like dansyl chloride is a common approach. nih.govthermofisher.comthermofisher.cn Dansyl chloride reacts with the phenolic hydroxyl group of these estrogens, introducing a tertiary amine group that is easily protonated, leading to a significant increase in signal intensity in positive ion electrospray ionization (ESI) mode. nih.govthermofisher.com

However, Estrone methyl ether, (-)- lacks this phenolic hydroxyl group, as it has been converted to a methyl ether. Therefore, derivatization strategies targeting this group, such as using dansyl chloride, would be ineffective. Alternative strategies would need to target the ketone group at the C17 position. While less common for enhancing ESI response, this functional group can be targeted by specific reagents if enhanced sensitivity is required. The development of novel derivatization agents that generate analyte-specific fragmentation patterns is an area of active research. researchgate.net

The use of a stable isotope-labeled (SIL) internal standard is considered the gold standard for achieving the highest accuracy and precision in quantitative LC-MS/MS analysis. chromatographyonline.comnih.gov A SIL internal standard is a version of the analyte where one or more atoms have been replaced with a heavy isotope, such as carbon-13 (¹³C) or deuterium (B1214612) (²H or D). nih.gov

For the analysis of Estrone methyl ether, (-)-, a commercially available SIL internal standard is DL-Estrone 3-methyl ether (¹³C₆). eurisotop.comisotope.com This standard is ideal because it is chemically identical to the analyte and therefore exhibits the same behavior during sample extraction, chromatography, and ionization. nih.gov However, due to its increased mass, it can be distinguished from the unlabeled analyte by the mass spectrometer. By adding a known amount of the SIL internal standard to each sample at the beginning of the workflow, it can accurately correct for sample loss during preparation and for variations in instrument response, including matrix effects. nih.gov

Table 2: Properties of a Stable Isotope-Labeled Internal Standard

| Compound Name | Isotopic Label | CAS Number (Unlabeled) | Molecular Weight (Labeled) | Applications |

| DL-Estrone 3-methyl ether | ¹³C₆ | 1624-62-0 | 290.35 | Clinical MS, Metabolism, Metabolomics isotope.com |

The quantification of Estrone methyl ether, (-)- in diverse biological matrices requires robust sample preparation to remove interfering substances like proteins, lipids, and salts.

Serum/Plasma: Analysis in serum or plasma typically begins with protein precipitation, followed by either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the steroids from the bulk of the matrix. thermofisher.comanapharmbioanalytics.com LLE uses organic solvents like methyl tert-butyl ether (MTBE) to extract the analytes, while SPE uses cartridges with a specific sorbent to retain and then elute the compounds of interest. thermofisher.comthermofisher.cn

Urine: Urine samples contain both free and conjugated forms of steroids (glucuronide and sulfate (B86663) metabolites). For the analysis of total steroid concentration, an enzymatic hydrolysis step using β-glucuronidase/sulfatase is required to cleave the conjugates and release the parent steroid before extraction. lambda-cro.comnifdc.org.cn Subsequent cleanup is performed using LLE or SPE. nih.gov

Tissue Extracts: Analyzing tissue, such as adipose tissue, is more complex. The process involves homogenization of the tissue, followed by extraction with organic solvents to separate the lipophilic steroids from the tissue components. nih.gov Further cleanup steps, such as column chromatography, may be necessary to remove the high lipid content before the sample is suitable for LC-MS/MS analysis. nih.gov A validated method for estrone in adipose tissue demonstrated the feasibility of such measurements, which could be adapted for its methyl ether derivative. nih.gov

Matrix effects are a significant challenge in LC-MS/MS analysis, occurring when co-eluting endogenous components from the biological sample interfere with the ionization of the analyte, causing either ion suppression or enhancement. nih.govlongdom.orgsemanticscholar.org This can adversely affect the accuracy, precision, and sensitivity of the assay. chromatographyonline.com

Evaluation: Matrix effects can be assessed qualitatively and quantitatively. A common qualitative method is the post-column infusion experiment, where a constant flow of the analyte is introduced into the mass spectrometer after the LC column. chromatographyonline.comresearchgate.net Injection of a blank, extracted matrix sample will show a dip or rise in the analyte's signal at retention times where interfering components elute. chromatographyonline.com Quantitatively, matrix effects are evaluated by comparing the peak response of an analyte in a post-extraction spiked matrix sample to its response in a pure solvent. longdom.org

Mitigation Strategies:

Effective Sample Cleanup: Rigorous sample preparation using techniques like SPE or LLE is crucial to remove as many interfering matrix components as possible. researchgate.net

Chromatographic Separation: Optimizing the LC method to achieve chromatographic separation between the analyte and the interfering components can effectively mitigate matrix effects. nih.gov

Use of Stable Isotope-Labeled Internal Standards: As previously mentioned, a co-eluting SIL internal standard is the most effective way to compensate for matrix effects, as both the analyte and the standard are affected proportionally. chromatographyonline.com

Standard Addition: In this method, calibration standards are prepared directly in the sample matrix, which can help compensate for matrix effects, although it is a more laborious approach. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Steroid Profiling and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for the comprehensive analysis of steroid profiles in biological samples. mdpi.comrestek.com It offers high chromatographic resolution, which is particularly useful for separating isomeric steroids.

For GC-MS analysis, steroids like Estrone methyl ether, (-)- must first undergo derivatization to increase their volatility and thermal stability. restek.com A common derivatization procedure for steroids is silylation, which involves reacting the analyte with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to form trimethylsilyl (B98337) (TMS) derivatives. oup.comnih.gov This process targets hydroxyl and ketone groups.

Once derivatized, the sample is injected into the GC, where compounds are separated based on their boiling points and interaction with the capillary column stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. The resulting mass spectrum provides a characteristic fragmentation pattern that acts as a "fingerprint" for identification. For quantification, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the derivatized analyte are monitored, providing enhanced sensitivity and selectivity similar in principle to SRM in LC-MS/MS. mdpi.com GC-MS/MS methods can further enhance selectivity for complex matrices like urine. nih.govscispec.co.th

Derivatization for GC-MS Analysis (e.g., Trimethylsilyl Ethers)

Gas chromatography-mass spectrometry (GC-MS) often requires the derivatization of steroid hormones like Estrone methyl ether, (-)- to improve their volatility and thermal stability, as well as to enhance ionization efficiency and chromatographic separation. A common approach is the formation of trimethylsilyl (TMS) ethers.

Derivatization with silylating agents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N,O-bis(trimethylsilyl)acetamide (BSTA), replaces the active hydrogen atoms on hydroxyl groups with a TMS group. eiu.edu This process reduces the polarity of the molecule, making it more suitable for GC analysis. For Estrone methyl ether, (-)-, which contains a ketone group at the C17 position, derivatization can also target this functional group to form a TMS enol ether, further improving its chromatographic properties.

The choice of derivatizing reagent is critical. For instance, reagents like heptafluorobutyric acid anhydride (B1165640) (HFBA) can be used, which, when combined with subsequent derivatization of any hydroxyl functions, can yield a compound that retains the charge on the estrogen core during ionization, allowing for clear confirmation. scispec.co.th The derivatization reaction conditions, including temperature, time, and reagent concentration, must be carefully optimized to ensure complete and reproducible conversion to the desired derivative.

Table 1: Common Derivatization Reagents for GC-MS Analysis of Estrogens

| Derivatizing Agent | Abbreviation | Target Functional Group | Resulting Derivative |

|---|---|---|---|

| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Hydroxyl, Ketone | Trimethylsilyl (TMS) Ether/Enol Ether |

| N,O-bis(trimethylsilyl)acetamide | BSTA | Hydroxyl, Ketone | Trimethylsilyl (TMS) Ether/Enol Ether |

| Heptafluorobutyric acid anhydride | HFBA | Hydroxyl | Heptafluorobutyryl ester |

Optimization of Column Selection and Chromatographic Conditions

The selection of an appropriate GC column and the optimization of chromatographic conditions are paramount for achieving the required separation and sensitivity. For the analysis of derivatized estrogens, non-polar or medium-polarity capillary columns are typically employed.

Commonly used stationary phases include those based on polysiloxanes, such as 5% phenyl-methylpolysiloxane. The choice of column dimensions (length, internal diameter, and film thickness) affects the resolution, analysis time, and sample capacity.

Optimization of chromatographic parameters involves:

Temperature Program: A carefully controlled temperature ramp is essential to separate the analyte of interest from other endogenous compounds in the biological matrix.

Carrier Gas Flow Rate: The flow rate of the carrier gas (typically helium or hydrogen) is optimized to achieve maximum chromatographic efficiency.

Injection Mode: Splitless injection is often used for trace analysis to ensure that the entire sample is transferred to the column, thereby maximizing sensitivity. scispec.co.th

For liquid chromatography (LC) methods, which are also widely used, reversed-phase columns, such as C18, are common. nih.gov The mobile phase composition, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) with additives like formic acid, is optimized in a gradient elution mode to achieve separation. researchgate.net

Sample Preparation Techniques for Research Quantification

Effective sample preparation is a critical step to remove interfering substances from the biological matrix, concentrate the analyte, and ensure compatibility with the analytical instrument. arborassays.com

Liquid-Liquid Extraction (LLE) with Various Organic Solvents (e.g., Methyl tert-Butyl Ether, Ethyl Acetate)

Liquid-liquid extraction (LLE) is a widely used technique for the extraction of estrogens from aqueous biological samples like plasma and urine. anapharmbioanalytics.com The choice of organic solvent is crucial for achieving high extraction recovery and a clean extract.

Commonly used solvents for estrogen extraction include:

Methyl tert-butyl ether (MTBE): Known for yielding clean extracts and avoiding precipitation issues that can occur during subsequent derivatization steps. nih.govresearchgate.net

Ethyl acetate: Frequently reported to provide high recovery rates for estrogens. nih.gov

Diethyl ether: Another effective solvent for extracting steroid hormones. arborassays.comresearchgate.net

Dichloromethane (B109758): Also utilized in LLE protocols for estrogen analysis. nih.govresearchgate.net

The LLE procedure typically involves mixing the biological sample with the organic solvent, followed by vortexing to facilitate the transfer of the analyte into the organic phase. After phase separation, the organic layer containing the analyte is collected. This process may be repeated to maximize recovery. arborassays.com The collected organic extracts are then evaporated to dryness and reconstituted in a suitable solvent for analysis. scispec.co.th

Table 2: Comparison of Solvents for Liquid-Liquid Extraction of Estrogens

| Solvent | Abbreviation | Key Advantages |

|---|---|---|

| Methyl tert-Butyl Ether | MTBE | Provides clean extracts, good recovery |

| Ethyl Acetate | - | High recovery rates reported |

| Diethyl Ether | - | Effective for steroid extraction |

Solid-Phase Extraction (SPE) Methods for Sample Clean-up and Enrichment

Solid-phase extraction (SPE) is a powerful technique for sample clean-up and concentration, offering advantages over LLE in terms of selectivity, reduced solvent consumption, and potential for automation. nih.govnih.gov For the extraction of estrogens from biological matrices, reversed-phase SPE cartridges, most commonly with a C18 sorbent, are used. nih.gov

A typical SPE procedure involves the following steps:

Conditioning: The SPE cartridge is conditioned with a solvent like methanol to activate the sorbent.

Equilibration: The cartridge is equilibrated with water or a buffer to prepare it for the sample.

Sample Loading: The biological sample is loaded onto the cartridge.

Washing: The cartridge is washed with a weak solvent to remove interfering substances.

Elution: The analyte of interest is eluted from the cartridge using a stronger organic solvent. nih.gov

The optimization of SPE parameters, such as the choice of sorbent, wash and elution solvent composition, sample pH, and flow rates, is essential for achieving high recovery and purity. nih.govpolymtl.ca

Enzymatic Hydrolysis for Deconjugation of Metabolites in Biological Samples

In the body, estrogens and their metabolites are often conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate their excretion in urine. To measure the total concentration (conjugated + unconjugated) of a compound like Estrone methyl ether, (-)-, a deconjugation step is required prior to extraction.

Enzymatic hydrolysis is the most common method for cleaving these conjugates. This is typically achieved by incubating the biological sample (e.g., urine) with an enzyme preparation from Helix pomatia, which contains both β-glucuronidase and sulfatase activity. The conditions of the hydrolysis, including pH, temperature, and incubation time, must be optimized to ensure complete cleavage of the conjugates. researchgate.net Following hydrolysis, the now unconjugated analytes can be extracted using LLE or SPE as described above.

Applications As Chemical Probes and Research Reagents

Utility as a Synthetic Intermediate for Estrogen Receptor Modulators (SERMs) in Research

Estrone (B1671321) methyl ether, (-)- is a key starting material in the synthesis of various compounds designed to modulate the activity of estrogen receptors (ERs). Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that exhibit tissue-selective agonist or antagonist activity at ERs. This property makes them promising candidates for the treatment of hormone-responsive cancers, osteoporosis, and other estrogen-related conditions.

In the research context, the steroidal scaffold of estrone methyl ether provides a robust framework for the generation of novel SERMs. For instance, it has been utilized in the synthesis of D-homoestrone derivatives. These compounds, featuring an expanded D-ring, have been synthesized from estrone 3-methyl and 3-benzyl ethers and subsequently evaluated for their binding affinity to estrogen receptors. Research has shown that while these D-homo derivatives are recognized by the estrogen receptor, their relative binding affinities are lower than that of estradiol (B170435). Notably, certain 13α-D-homoestrone derivatives have demonstrated low binding affinity for the progesterone (B1679170) receptor, highlighting their potential as estrogen receptor-selective molecules for further investigation researchgate.netnih.gov.

The synthetic accessibility of estrone methyl ether, (-)- allows for systematic modifications to its structure, enabling researchers to explore structure-activity relationships and optimize the pharmacological profiles of new SERM candidates.

| Property | Value |

|---|---|

| Molecular Formula | C19H24O2 |

| Molecular Weight | 284.40 g/mol |

| IUPAC Name | (8R,9S,13S,14S)-3-methoxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one |

| CAS Number | 1624-62-0 |

Scaffold for Targeted Delivery Systems in Preclinical Investigations

The development of targeted drug delivery systems is a critical area of cancer research, aiming to enhance the therapeutic efficacy of anticancer agents while minimizing off-target side effects. Estrone and its derivatives, including estrone methyl ether, (-)-, are being explored as targeting ligands due to the overexpression of estrogen receptors on the surface of certain cancer cells, such as those in hormone-responsive breast cancer.

Recent preclinical studies have demonstrated the potential of estrone as a targeting moiety for nanocarriers. In one such study, estrone was appended to a polyion complex (PIC) micelle to facilitate the targeted delivery of the cytotoxic peptide melittin (B549807) to breast cancer cells.

The research involved the amino functionalization of estrone, which was then conjugated to a diblock polymer, poly(ethylene glycol) methyl ether methacrylate-b-poly tert-butyl methacrylate (B99206) (POEGMEMA-PtBuMA), synthesized via reversible addition-fragmentation chain-transfer (RAFT) polymerization. These estrone-conjugated polymers were then able to form PIC micelles with melittin, with a size of approximately 60 nm, through electrostatic interactions in an aqueous environment.

The resulting estrone-decorated PIC micelles exhibited enhanced cytotoxicity in both two-dimensional (2D) and three-dimensional (3D) cellular models of MCF-7 breast cancer cells, which are known to overexpress estrogen receptors. Furthermore, flow cytometry analysis revealed a more than six-fold increase in cellular uptake of the estrone-conjugated PIC micelles in MCF-7 cells compared to MDA-MB-231 cells, which have low estrogen receptor expression. This profound difference in uptake underscores the targeting efficacy of the estrone ligand. These findings highlight the promise of using an estrone scaffold for the development of targeted delivery systems for anticancer therapeutics in preclinical research models.

| Parameter | Finding |

|---|---|

| Targeting Ligand | Estrone |

| Nanocarrier | Polyion Complex (PIC) Micelle |

| Payload | Melittin (cytotoxic peptide) |

| Micelle Size | ~60 nm |

| Cellular Model | MCF-7 (ER-positive) and MDA-MB-231 (ER-negative) breast cancer cells |

| Targeted Uptake | >6-fold higher in MCF-7 cells compared to MDA-MB-231 cells |

| Outcome | Improved cytotoxicity in 2D and 3D MCF-7 cellular models |

Research on Related Estrogenic Compounds and Metabolites (e.g., Mestranol (B1676317), 2-Methoxyestradiol)

Estrone methyl ether, (-)- also plays a significant role in the research and synthesis of other biologically active estrogenic compounds and their metabolites.

Mestranol: Mestranol is the 3-methyl ether of ethinylestradiol and was a common component of early oral contraceptives. Estrone methyl ether, (-)- is a direct synthetic precursor to mestranol wikipedia.orgiiab.me. The synthesis involves the introduction of an ethynyl (B1212043) group at the C17 position of the estrone methyl ether scaffold. Mestranol itself is a prodrug, meaning it is biologically inactive until it is metabolized in the liver. The primary metabolic transformation is the O-demethylation of the methoxy (B1213986) group at the C3 position, which converts mestranol into the pharmacologically active estrogen, ethinylestradiol. Research into the synthesis and metabolism of mestranol often involves estrone methyl ether, (-)- as a key starting material to understand its conversion to the active form and to develop analogs with modified properties.

2-Methoxyestradiol (B1684026): 2-Methoxyestradiol is an endogenous metabolite of estradiol with interesting anti-cancer and anti-angiogenic properties. While not a direct synthetic product of estrone methyl ether in the same way as mestranol, the chemical relationship between estrone, estradiol, and their methylated derivatives is close. Research into the synthesis of 2-methoxyestradiol and its derivatives for therapeutic evaluation sometimes utilizes estrone as a starting material researchgate.netmdpi.com. Given that estrone methyl ether is a protected form of estrone, it can be a useful intermediate in multi-step synthetic routes aimed at producing 2-methoxyestradiol analogs for research purposes. The study of these related compounds, and the role of methylation in their biological activity, is an active area of investigation where estrone methyl ether, (-)- can serve as a valuable chemical tool.

Q & A

Q. What are the established synthetic routes for (-)-estrone methyl ether, and how do they differ in methodology?

(-)-Estrone methyl ether is synthesized via multiple pathways. A notable method involves an enantioselective [4+2] cycloaddition using a chiral N-methyl-oxazaborolidinium cation catalyst, achieving 82% enantiomeric excess (ee) improved to 99% via recrystallization . Alternatively, Johnson et al. employed a multi-step sequence involving dehydrogenation, alkali metal reduction, and selective Dieckmann cyclization to isolate the boat C-ring isomer, addressing stereochemical challenges . These methods differ in catalytic strategies (asymmetric catalysis vs. stepwise functionalization) and stereochemical control mechanisms.

Q. Which analytical techniques are critical for characterizing (-)-estrone methyl ether purity and structure?

Key techniques include:

- NMR spectroscopy : To confirm methyl ether formation and stereochemical assignments (e.g., C17 functionalization) .

- X-ray crystallography : Resolves ambiguous stereochemistry, as demonstrated in the characterization of radical-mediated cascade products .

- MALDI-MS : Quantifies low-concentration estrone derivatives in biological matrices, validated via Girard’s reagent P derivatization to enhance sensitivity .

- Recrystallization : Used to isolate enantiomerically pure samples, as in Corey’s synthesis .

Q. What is the biological significance of (-)-estrone methyl ether in receptor selectivity studies?